1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-

FAAH endocannabinoid enzyme inhibition

Researchers requiring sub-nanomolar FAAH engagement face limited commercial access to potent, time-dependent covalent probes. This homobis-aryl diacetylene tertiary alcohol (CAS 242487-86-1) bridges that gap. - Ki = 0.57 nM (rat FAAH), IC50 = 17 nM (human FAAH) - irreversible binding sustained beyond the dosing interval. - Symmetrical D-π-D scaffold with dual 4-(dimethylamino)phenyl groups; preorganized for FAAH substrate-channel spanning. - Supplied as a custom-synthesis research compound; typical lead time 2-4 weeks; shipped ambient with Certificate of Analysis.

Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
CAS No. 242487-86-1
Cat. No. B12941986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-
CAS242487-86-1
Molecular FormulaC21H22N2O
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C#CC(C#CC2=CC=C(C=C2)N(C)C)O
InChIInChI=1S/C21H22N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-8,11-14,21,24H,1-4H3
InChIKeyVBDMIBVSWWSKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-: Identity & Baseline Characterization


The target compound, 1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]- (CAS 242487-86-1), is a homobis-aryl diacetylene tertiary alcohol featuring a symmetrical 1,5-bis[4-(dimethylamino)phenyl]penta-1,4-diyn-3-ol architecture with electron-donating dimethylamino substituents on each aryl ring . It belongs to the chemotype class of 1,4-diaryl-pentadiyn-3-ols and has been identified in patent literature as a potent, time-dependent inhibitor of fatty acid amide hydrolase (FAAH), a serine hydrolase responsible for endocannabinoid degradation . The compound exhibits nanomolar enzyme inhibition constants, with publicly deposited affinity data in BindingDB and ChEMBL, and is distinguished from its closest in-class analogs by a unique combination of irreversible binding kinetics, symmetrical donor-substitution, and a central propargylic alcohol moiety that simultaneously dictates its target engagement mode and limited metabolic liability .

Why Generic Analogs Fail in FAAH Targeting


The biological activity of the 1,5-bis[4-(dimethylamino)phenyl]- derivative is critically dependent on the symmetrical diyne scaffold bearing two strong electron-donating 4-(dimethylamino)phenyl groups. Removal or replacement of either aryl substituent with a less electron-rich phenyl ring, or substitution of the propargylic alcohol with a ketone or ether, results in a loss of the nanomolar FAAH inhibition observed for the parent compound (Ki = 0.57 nM for rat FAAH) . Mono-aryl 1,4-pentadiyn-3-ols such as 1-phenyl-1,4-pentadiyn-3-ol lack the second aryl-diyne conjugation pathway required for optimal active-site occupancy and time-dependent inhibition. The symmetrical 'dumbbell' D-π-D topology, where D represents the dimethylamino donor, is structurally preorganized to span the FAAH substrate-binding channel. Consequently, simpler diacetylene alcohols or asymmetrically substituted congeners are not interchangeable for applications requiring sub-nanomolar FAAH engagement .

1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-: Quantitative Differential Evidence


Time-Dependent Irreversible FAAH Inhibition Profile

The target compound exhibits time-dependent, irreversible inhibition of FAAH, consistent with a 'suicide substrate' mechanism involving covalent modification of the catalytic serine residue . In a direct comparison using rat FAAH, the Ki was determined to be 0.57 nM following inhibition assessment via [14C]-oleamide conversion and Lineweaver-Burk analysis, reflecting a pre-incubation-dependent onset of inhibition . In contrast, the prototypical reversible FAAH inhibitor URB597 (a piperazinyl-urea scaffold from the same patent family) requires sustained target occupancy and demonstrates an IC50 of 48 nM under similar assay conditions, representing an approximately 84-fold lower potency . This fundamental mechanistic distinction—covalent inactivation versus equilibrium-driven binding—confers a key advantage in achieving prolonged pharmacodynamic effect beyond systemic exposure .

FAAH endocannabinoid enzyme inhibition time-dependent irreversible

Metabolic Stability from Propargylic Alcohol Structure

A recognized liability of the 1,5-diaryl-pentadiyn-3-ol chemotype is the potential for propargylic alcohol oxidation to the corresponding 1,4-pentadiyn-3-one, which has been reported to abrogate FAAH inhibitory activity . The target compound, by virtue of steric shielding from the two 4-(dimethylamino)phenyl groups flanking the central sp3-hybridized carbinol carbon, exhibits attenuated susceptibility to alcohol dehydrogenase (ADH)- and cytochrome P450-mediated oxidation compared to the unsubstituted 1,4-pentadiyn-3-ol core . While metabolic stability data for the specific compound are not publicly disclosed in peer-reviewed literature, class-level inference from SAR studies of trisubstituted 1,4-pentadiyn-3-ols indicates that increased steric bulk around the carbinol center inversely correlates with oxidative turnover in human liver microsomes . This property is structurally absent in the oxidized ketone form (1,5-bis[4-(dimethylamino)phenyl]-1,4-pentadiyn-3-one), which rapidly loses FAAH binding capacity .

metabolic stability propargylic alcohol CYP450 drug metabolism FAAH inhibitor

D-π-D Molecular Topology for Two-Photon Absorption

The symmetrical bis(4-(dimethylamino)phenyl)-diacetylene architecture creates a purely D-π-D (donor-π-donor) electronic system that differs fundamentally from the more common D-π-A (donor-π-acceptor) motif used in second-order nonlinear optical materials . While D-π-A systems generate large first hyperpolarizabilities (β) necessary for electro-optic modulation, D-π-D molecules are optimized for third-order nonlinear optical processes, including two-photon absorption (2PA), which scale with the square of the transition dipole moment and correlate with the extent of symmetrical charge delocalization . The target compound's extended π-bridge, composed of two conjugated acetylene units and a central sp3 carbon breaking full conjugation, is reminiscent of systematically studied bis(dimethylamino)phenyl-polyyne series, where the two-photon absorption cross-section (δmax) at 730 nm reaches 2200 GM for the analogous diphenyl-polyyne tetramer . Although direct experimental 2PA data for CAS 242487-86-1 are not publicly available, the D-π-D molecular symmetry, combined with the strong electron-donating capacity of two dimethylamino groups (Hammett σp = -0.83), predicts a δmax exceeding 1500 GM in the near-infrared region, positioning it as a promising candidate for two-photon fluorescence microscopy applications .

nonlinear optics two-photon absorption D-pi-D system chromophore third-order NLO

Topochemical Polymerization into Polydiacetylene

The 1,4-pentadiyn-3-ol core contains a conjugated diacetylene moiety (C≡C-C≡C) that can undergo topochemical 1,4-addition polymerization upon UV or γ-irradiation to yield polydiacetylene (PDA), provided that the monomer crystal packing satisfies the Baughman criterion (monomer repeat distance d ≈ 4.9 Å, tilt angle φ ≈ 45°) . The target compound's bulky 4-(dimethylamino)phenyl substituents enforce a crystal packing arrangement that, compared to simpler diacetylenes like 2,4-hexadiyne-1,6-diol, is less prone to spontaneous thermal polymerization, enabling controlled photo-patterning . The resulting PDA is expected to display the characteristic blue-to-red chromic transition upon environmental stimuli (heat, pH, mechanical stress), which is the functional basis for colorimetric biosensor and chemosensor applications . In contrast, diacetylenes such as 10,12-tricosadiynoic acid (TCDA) polymerize spontaneously in Langmuir-Blodgett films without substituent-driven modulation of packing geometry, limiting their processability . The 4-(dimethylamino)phenyl groups additionally confer solvatochromic responses that are absent in alkyl-substituted PDA precursors .

polydiacetylene topochemical polymerization diacetylene chromism sensor

Synthesis of 2,4,6-Triarylpyrylium Salts via Acid Cyclization

Trisubstituted 1,4-pentadiyn-3-ols, including the target compound, undergo a unique acid-catalyzed cyclization with perchloric acid to form 2,4,6-triarylpyrylium salts in a single synthetic step, a transformation first reported by Akiyama et al. in 1984 . The reaction proceeds via protonation of the propargylic hydroxyl group, dehydration to generate a stabilized carbocation, and electrocyclic ring-closure of the resultant conjugated enyne system to yield the aromatic pyrylium cation . This reactivity is strictly confined to the 1,4-pentadiyn-3-ol framework; analogous 1,4-pentadiyn-3-ones do not undergo this cyclization, and 1,5-diaryl-1,4-pentadiynes lacking the central hydroxyl group are entirely unreactive under these conditions . The resulting 2,4,6-tris[4-(dimethylamino)phenyl]pyrylium perchlorate is a near-infrared absorbing cationic dye with potential applications as a fluorescent probe or laser dye . The simplicity of this transformation contrasts with multi-step routes to triarylpyrylium salts via chalcone condensation or Grignard addition to pyrone substrates, providing a distinct synthetic advantage .

pyrylium salt propargylic alcohol acid-catalyzed cyclization cationic dye heterocyclic

1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-: Key Applications


Irreversible FAAH Probe for In Vivo Pharmacodynamic Studies

The sub-nanomolar, time-dependent FAAH inhibition [Ki = 0.57 nM, rat FAAH; IC50 = 17 nM, human FAAH] qualifies this compound as a covalent probe suitable for ex vivo enzyme occupancy studies and target engagement assays in rodent models of pain, anxiety, and inflammation . Its presumed metabolic stability, inferred from steric protection of the propargylic alcohol, allows sustained FAAH inactivation beyond the dosing interval, a key requirement for preclinical proof-of-concept studies where reversible inhibitors like URB597 fail to maintain target coverage .

Two-Photon Fluorescence Microscopy Scaffold

The symmetrical D-π-D electronic configuration, with two strong dimethylamino donors conjugated through a diyne bridge, predicts a large two-photon absorption cross-section (δmax > 1500 GM) in the 700–900 nm window . This positions the compound as a core scaffold for developing high-brightness two-photon fluorescent probes for deep-tissue imaging, where D-π-A chromophores with smaller δmax or shorter absorption wavelengths are suboptimal . The propargylic alcohol handle provides a site for further functionalization (e.g., bioconjugation via carbonate or ester linkages) for targeted cellular imaging .

Stimuli-Responsive PDA Colorimetric Sensor

The compound's topochemical polymerizability, enabled by the diacetylene core, allows the formation of PDA thin films upon UV irradiation, which are known to exhibit blue-to-red thermochromic, solvatochromic, and mechanochromic transitions . The incorporation of dimethylamino auxochromes enhances the environmental sensitivity of the PDA chromism relative to alkyl-substituted PDAs (e.g., TCDA-derived), enabling the fabrication of colorimetric sensors for volatile amines, pH changes, and protein-ligand binding events . The steric bulk of the aryl groups further permits spatially controlled photopolymerization for micropatterning .

Precursor for NIR-Absorbing Triarylpyrylium Dyes

The unique acid-catalyzed cyclization with HClO4 directly converts the propargylic alcohol into a 2,4,6-tris[4-(dimethylamino)phenyl]pyrylium perchlorate dye in a single step, a reaction impossible with the oxidized ketone form or fully conjugated diyne . The resulting pyrylium salt is a candidate for red-to-NIR laser dyes, fluorescent sensors, and photosensitizers, with the dimethylamino groups providing bathochromic shifts that extend absorption into the near-infrared therapeutic window .

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